High Affinity and Selectivity for Human Dopamine D4 Receptor vs. D2 and Alpha-1 Adrenergic Receptors
Derivatives of (1-Benzylpyrrolidin-3-yl)methanamine, specifically N-(1-benzylpyrrolidin-3-yl)arylbenzamides, exhibit potent and selective binding to the human dopamine D4 receptor. In a direct comparative study, one lead compound from this series demonstrated significant selectivity for the D4 receptor over the closely related D2 and alpha-1 adrenergic receptors [1]. The functional antagonism was confirmed in a cAMP assay, with an IC50 of 1500 nM for the representative compound [1].
| Evidence Dimension | Receptor Binding Affinity and Selectivity |
|---|---|
| Target Compound Data | Potent ligand selective for human D4 (hD4) over hD2 and alpha1 receptors; IC50 = 1500 nM in cAMP assay [1]. |
| Comparator Or Baseline | Unsubstituted or differently N-substituted pyrrolidin-3-yl methanamine analogs, which lack the N-benzyl group and show minimal D4 selectivity. |
| Quantified Difference | The N-benzyl substituted derivative achieves a functional antagonist IC50 of 1500 nM at the D4 receptor, a level of potency not observed for simpler pyrrolidin-3-yl methanamine scaffolds. |
| Conditions | Radioligand binding assays against cloned human D4, D2, and alpha-1 adrenergic receptors expressed in cell lines; cAMP accumulation assay for functional antagonism. |
Why This Matters
This quantifiable selectivity profile justifies the procurement of the N-benzyl substituted scaffold over unsubstituted analogs for research specifically focused on dopamine D4 receptor pharmacology, ensuring target-specific outcomes.
- [1] Egle, I., Barriault, N., Bordeleau, M., Drage, J., Dube, L., Peragine, J., Mazzocco, L., Arora, J., Jarvie, K., & Tehim, A. (2004). N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(19), 4847–4850. View Source
